molecular formula C8H9BrFNO2S B1375555 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide CAS No. 1055995-79-3

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide

Cat. No.: B1375555
CAS No.: 1055995-79-3
M. Wt: 282.13 g/mol
InChI Key: JYKKBSXJXOBDNG-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is a chemical compound with the molecular formula C8H9BrFNO2S and a molecular weight of 282.13 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-bromo-3-fluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Sulfonation: The amine group is sulfonated to form the sulfonamide.

    Ethylation: Finally, the sulfonamide is ethylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-ethyl-3-fluoro-benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-N-ethyl-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKKBSXJXOBDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-3-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and ethylamine (5 mL, 10.0 mmol, 2.0 M in THF) were stirred together for 16 hours. 4-bromo-N-ethyl-3-fluorobenzenesulfonamide (0.38 g, 92%) was provided after purification. HRMS: calcd for C8H9BrFNO2S, 280.95214; found (EI, M+.), 280.951. HPLC purity 100.0% at210-370 nm, 9.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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